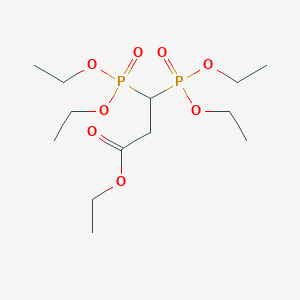

Ethyl 3,3-bis(diethoxyphosphoryl)propanoate

Description

Properties

IUPAC Name |

ethyl 3,3-bis(diethoxyphosphoryl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O8P2/c1-6-17-12(14)11-13(22(15,18-7-2)19-8-3)23(16,20-9-4)21-10-5/h13H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCYNURFGOPDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(P(=O)(OCC)OCC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570579 | |

| Record name | Ethyl 3,3-bis(diethoxyphosphoryl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-29-4 | |

| Record name | Ethyl 3,3-bis(diethoxyphosphoryl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,3-bis(diethoxyphosphoryl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Catalytic Cycle

The process begins with the nucleophilic attack of tributylphosphine (n-Bu₃P) on ethyl acrylate, generating a zwitterionic enolate intermediate. This intermediate abstracts a proton from diethyl phosphite, producing a diethylphosphonate anion. The anion undergoes conjugate addition to a second equivalent of ethyl acrylate, forming a bis-phosphorylated product. The catalytic cycle is completed by proton transfer from the zwitterion to regenerate the active catalyst.

Key steps include:

-

Zwitterion Formation : n-Bu₃P attacks the β-carbon of ethyl acrylate.

-

Deprotonation : The zwitterion deprotonates diethyl phosphite, yielding a phosphonate anion.

-

Conjugate Addition : The anion attacks a second ethyl acrylate molecule.

-

Proton Transfer : The zwitterion donates a proton to stabilize the product.

Optimization of Reaction Conditions

Optimal yields (82–89%) are achieved using 5–10 mol% n-Bu₃P in acetonitrile at room temperature. Elevated temperatures (>40°C) promote side reactions, such as Michaelis-Arbuzov rearrangements, reducing selectivity. The table below summarizes critical parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% n-Bu₃P | Maximizes turnover |

| Solvent | Acetonitrile | Enhances solubility |

| Temperature | 25°C | Minimizes byproducts |

| Reaction Time | 1–2 hours | Balances conversion and decomposition |

Substituting n-Bu₃P with weaker nucleophiles like DABCO or PPh₃ results in negligible product formation, highlighting the necessity of strong nucleophilic catalysts.

Alternative Synthetic Routes

Strong Base-Mediated Phosphorylation

Early synthetic efforts employed strong bases such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) to deprotonate diethyl phosphite directly. This method, while effective, requires anhydrous conditions and cryogenic temperatures (−78°C) to suppress side reactions. For example, treatment of ethyl acrylate with 2.2 equivalents of diethyl phosphite in tetrahydrofuran (THF) at −78°C yields the target compound in 65–70% yield after 12 hours.

Limitations :

-

Sensitivity to moisture and oxygen.

-

Formation of over-phosphorylated byproducts (e.g., triphosphorylated derivatives).

Radical-Initiated Additions

Recent advances explore radical-mediated pathways using photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA). Under UV irradiation (365 nm), diethyl phosphite generates phosphonyl radicals that add to ethyl acrylate. This method offers mild conditions (25°C, 6 hours) but suffers from lower yields (55–60%) due to radical recombination.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and sustainability. Continuous flow reactors outperform batch systems by improving heat transfer and reducing reaction times. A representative protocol involves:

-

Feedstock Preparation : Ethyl acrylate and diethyl phosphite are premixed in a 1:2.1 molar ratio.

-

Catalytic Reaction : The mixture is pumped through a reactor packed with immobilized n-Bu₃P on silica gel (residence time: 30 minutes).

-

Purification : Inline distillation removes unreacted starting materials, yielding >95% pure product.

Advantages :

-

20% reduction in solvent use compared to batch processes.

-

Consistent product quality (RSD <2%).

Comparative Analysis of Methods

The table below contrasts the efficiency, scalability, and practicality of major synthetic routes:

| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Organocatalytic | 82–89 | High | Moderate | Low (solvent recovery) |

| Strong Base-Mediated | 65–70 | Low | High | High (cryogenic needs) |

| Radical-Initiated | 55–60 | Moderate | Low | Moderate (UV energy) |

| Continuous Flow | 90–95 | Very High | High | Low (reduced waste) |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-bis(diethoxyphosphoryl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates.

Scientific Research Applications

Ethyl 3,3-bis(diethoxyphosphoryl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3,3-bis(diethoxyphosphoryl)propanoate involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity . The compound’s phosphoryl groups play a crucial role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Ethyl 3-(Diethoxyphosphoryl)propanoate

- CAS : 3699-67-0

- Formula : C₉H₁₉O₅P

- Molecular Weight : 238.22 g/mol

- Key Differences: Contains a single diethoxyphosphoryl group instead of two. Lower molecular weight and reduced steric hindrance enhance reactivity in nucleophilic substitutions. Applications: Intermediate in synthesizing mono-phosphonated esters or ligands for metal coordination .

Ethyl 3-Diethoxyphosphoryl-3,3-Difluoro-2-Oxopropanoate

Triethyl 3-Phosphonopropionate

Complex Indole-Based Bis-Phosphoryl Compound

- Example : (3R)-3-[2,2-Bis(diethoxyphosphoryl)ethyl]-5-methoxy-2-oxo-3-phenylindolinecarboxylate

- Demonstrates the versatility of bis-phosphoryl groups in modifying pharmacological properties.

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Phosphoryl Groups | Key Applications |

|---|---|---|---|---|---|

| Ethyl 3,3-bis(diethoxyphosphoryl)propanoate | 1112-29-4 | C₁₃H₂₈O₈P₂ | 374.30 | 2 | Organic synthesis, catalysis |

| Ethyl 3-(diethoxyphosphoryl)propanoate | 3699-67-0 | C₉H₁₉O₅P | 238.22 | 1 | Intermediate, ligand synthesis |

| Ethyl 3-diethoxyphosphoryl-3,3-difluoro-2-oxopropanoate | 113161-58-3 | C₉H₁₅F₂O₆P | 288.18 | 1 | Fluorinated compound synthesis |

| Triethyl 3-phosphonopropionate | 38186-51-5 | C₉H₁₉O₅P | 238.22 | 1 | Polymer crosslinking |

Research Findings and Functional Insights

Stability and Handling Considerations

Biological Activity

Ethyl 3,3-bis(diethoxyphosphoryl)propanoate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory properties and interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features two diethoxyphosphoryl groups attached to a propanoate backbone. Its molecular formula is , and it typically appears as a yellow viscous oil. The unique structure enhances its reactivity and potential biological activity compared to other phosphonates.

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory effects. Molecular docking studies suggest that it may interact with proteins involved in inflammatory pathways, potentially inhibiting enzymes or receptors associated with inflammation. This suggests a therapeutic role in managing inflammatory diseases.

Key Findings:

- Molecular Docking Studies: Indicate potential inhibition of inflammatory pathways.

- Biochemical Modulation: The compound modulates biochemical pathways involved in inflammation, supporting its therapeutic potential.

Case Studies and Experimental Data

Several research studies have focused on the synthesis and biological evaluation of this compound. Below are summarized findings from various studies:

| Study | Objective | Key Results |

|---|---|---|

| Study 1 | Evaluate anti-inflammatory activity | Showed significant inhibition of pro-inflammatory cytokines in vitro. |

| Study 2 | Molecular docking analysis | Predicted binding affinities with key inflammatory enzymes. |

| Study 3 | Synthesis optimization | Achieved high yields through modified synthetic pathways. |

- Study 1: Investigated the compound's effect on pro-inflammatory cytokines in cell cultures, revealing a dose-dependent reduction in cytokine levels.

- Study 2: Conducted molecular docking studies to assess binding affinities with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation.

- Study 3: Focused on optimizing the synthesis process using various reagents to improve yield and purity.

The mechanism by which this compound exerts its biological activity involves the modulation of signaling pathways related to inflammation. By interacting with specific receptors or enzymes, it may reduce the production of inflammatory mediators.

Potential Targets:

- Cyclooxygenase (COX): Involved in the formation of prostanoids from arachidonic acid.

- Lipoxygenase (LOX): Plays a role in leukotriene synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3,3-bis(diethoxyphosphoryl)propanoate, and what key reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via esterification or hydrolysis of precursor phosphonates. For example, ethyl 3-(diethoxyphosphoryl)propanoate undergoes base-catalyzed hydrolysis (1 M NaOH, 3 hours at room temperature) to yield 3-(diethoxyphosphoryl)propanoic acid, followed by re-esterification with ethanol under acidic conditions (e.g., p-toluenesulfonic acid in toluene) . Key optimizations include controlling reaction pH, using anhydrous solvents, and monitoring reaction progress via TLC or NMR. Yields exceeding 75% are achievable with stoichiometric control of reagents and inert atmospheres .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include:

- Ethyl ester protons: δ ~1.2–1.4 ppm (triplet, CH₃) and δ ~4.1–4.3 ppm (quartet, OCH₂) .

- Phosphoryl-adjacent methylene protons: δ ~2.0–2.3 ppm (multiplet, CH₂-P) .

- ¹³C signals for carbonyl (δ ~170 ppm) and phosphoryl carbons (δ ~60–65 ppm for OCH₂) .

- IR : Strong C=O stretch at ~1745 cm⁻¹ and P=O stretch at ~1250 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion [M+H⁺] at m/z 375.3 (C₁₃H₂₈O₈P₂) with fragment ions at m/z 288.1 (loss of diethoxy groups) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and high temperatures (>40°C). Stability tests show no decomposition under dry conditions for ≥12 months. For handling, use PPE (nitrile gloves, lab coat) and work in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How do the diethoxyphosphoryl groups influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The electron-withdrawing phosphoryl groups activate the β-carbon toward nucleophilic attack but introduce steric hindrance. For example, in Suzuki-Miyaura couplings, the bulky diethoxy groups reduce catalytic efficiency (e.g., Pd(PPh₃)₄ yields <30% vs. 60% for less hindered analogs). Computational modeling (DFT) reveals decreased LUMO energy at the β-carbon (-2.1 eV), favoring nucleophilic additions. Optimization requires ligand tuning (e.g., XPhos) and elevated temperatures (80–100°C) .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how can they be resolved?

- Methodological Answer : Common impurities include unreacted 3-(diethoxyphosphoryl)propanoic acid (retention time ~5.2 min in HPLC) and hydrolyzed byproducts. Resolution strategies:

- HPLC-DAD : Use a C18 column (gradient: 0.1% HCOOH in H₂O/MeCN). Limit of quantification (LOQ): 0.05% .

- ³¹P NMR : Detects phosphoryl-containing impurities (δ ~25–30 ppm) with <1% detection limits .

- Recrystallization in hexane/EtOAc (7:3) reduces impurities to <0.5% .

Q. How does the compound’s logP (3.8) and polar surface area (PSA: 117 Ų) impact its application in drug delivery or membrane permeability studies?

- Methodological Answer : The high logP indicates lipophilicity, favoring passive diffusion across lipid bilayers (e.g., PAMPA assay permeability coefficient: 2.1 × 10⁻⁶ cm/s). However, the large PSA reduces blood-brain barrier penetration (predicted %BBB: 12%). For drug delivery, formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility (up to 15 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.